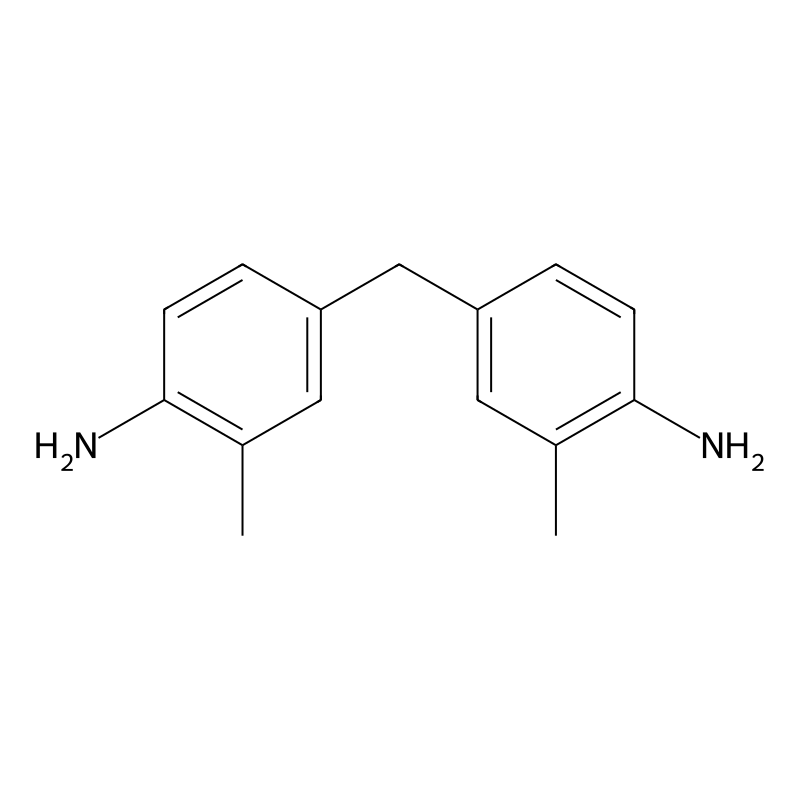

4,4'-Methylenebis(2-methylaniline)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Historical use as a curing agent:

4,4'-Methylenebis(2-methylaniline), also known as 4,4'-diaminodiphenylmethane (MDA) or methylenedianiline (MDA), was historically used as a curing agent for epoxy resins. However, due to its carcinogenic properties, its use has been largely discontinued in many countries. Source: IARC Monographs 4, 73-77 (1974):

Research on carcinogenicity:

Extensive research has been conducted on the carcinogenicity of 4,4'-Methylenebis(2-methylaniline). Studies have shown that it can induce liver and lung tumors in both rats and dogs when administered orally. Source: J. Environ. Pathol. Toxicol., 1, 339-356 (1978): Additionally, an epidemiological study suggested a link between occupational exposure to 4,4'-Methylenebis(2-methylaniline) and bladder cancer in humans. Source: Environ. Res., 27, 241-254 (1982): Due to this evidence, the International Agency for Research on Cancer (IARC) has classified 4,4'-Methylenebis(2-methylaniline) as possibly carcinogenic to humans (Group 2B). Source: IARC Monographs Suppl 7, 190 (1987):

Current research applications:

4,4'-Methylenebis(2-methylaniline), also known as 4,4'-methylene di-o-toluidine, is an organic compound with the chemical formula and a CAS number of 838-88-0. This compound is characterized by its structure, which features two 2-methylaniline groups connected by a methylene bridge. It appears as a colorless to light brown crystalline solid with a melting point of approximately 156 °C . The compound is classified as harmful if swallowed and may cause allergic skin reactions, making it important to handle with care .

There is no documented information regarding a specific mechanism of action for MBOT in any biological or research context.

- Electrophilic Substitution: The presence of the amine groups makes the compound susceptible to electrophilic aromatic substitution reactions.

- Condensation Reactions: It can react with isocyanates to form polyurethanes, which are used in various applications such as coatings and adhesives .

- Oxidation: The compound can be oxidized to form corresponding nitro derivatives or other oxidized products.

Research indicates that 4,4'-methylenebis(2-methylaniline) may exhibit biological activity that raises concerns regarding its safety. Studies have suggested potential carcinogenic effects associated with exposure to similar compounds, particularly in occupational settings . Additionally, it has been noted to be very toxic to aquatic life with long-lasting effects, highlighting its environmental impact .

The synthesis of 4,4'-methylenebis(2-methylaniline) typically involves the following methods:

- Condensation Reaction: This method involves the reaction of o-toluidine with formaldehyde in the presence of an acid catalyst.

- Reduction: Reduction of corresponding nitro compounds can also yield this diamine.

- Nitration and Subsequent Reduction: Nitration of o-toluidine followed by reduction can be employed to synthesize derivatives leading to 4,4'-methylenebis(2-methylaniline).

4,4'-Methylenebis(2-methylaniline) finds applications primarily in:

- Polymer Industry: It is used as a curing agent for epoxy resins and in the production of polyurethane foams.

- Adhesives and Coatings: Its properties make it suitable for use in adhesives and protective coatings due to its ability to enhance durability and adhesion .

- Research: It serves as a reagent in various chemical syntheses and studies related to amine chemistry.

Interaction studies involving 4,4'-methylenebis(2-methylaniline) focus on its reactivity with other chemicals and biological systems. Notably:

- Toxicological Studies: Investigations into its toxic effects on human health and the environment have been conducted, indicating potential risks associated with prolonged exposure .

- Ecotoxicology: Studies have shown that this compound can be harmful to aquatic organisms, necessitating careful management in industrial applications .

Several compounds share structural similarities with 4,4'-methylenebis(2-methylaniline). Here are some notable examples:

| Compound Name | Chemical Formula | CAS Number | Unique Features |

|---|---|---|---|

| 4,4'-Methylenebis(2-chloroaniline) | C13H12Cl2N2 | 101-14-4 | Used primarily in epoxy curing; raises carcinogenic concerns. |

| 2,2'-Methylene-bis(6-methyl-aniline) | C16H20N2 | Not listed | Similar structure but different functional groups; used in rubber production. |

| 4,4'-Diaminodiphenylmethane | C13H14N2 | 101-77-9 | Known for its application in polyurethanes; less toxic than 4,4'-methylenebis(2-methylaniline). |

The uniqueness of 4,4'-methylenebis(2-methylaniline) lies in its specific combination of two o-toluidine units linked by a methylene bridge, which imparts distinct properties that are advantageous for certain industrial applications while also posing specific health risks compared to similar compounds.

XLogP3

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H350: May cause cancer [Danger Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard;Environmental Hazard